N-benzhydryl-2-chloro-N-methylacetamide
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Overview
Description
N-benzhydryl-2-chloro-N-methylacetamide: is an organic compound with the molecular formula C15H14ClNO It is a derivative of acetamide, featuring a benzhydryl group, a chlorine atom, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-2-chloro-N-methylacetamide can be achieved through the reaction of N-benzhydryl dichloromethyl amine with acetyl chloride . The reaction typically involves the following steps:
Preparation of N-benzhydryl dichloromethyl amine: This intermediate is synthesized by reacting benzhydryl chloride with dichloromethylamine.
Reaction with acetyl chloride: The intermediate is then reacted with acetyl chloride under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-2-chloro-N-methylacetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation and Reduction Products: These reactions yield oxidized or reduced forms of the compound, which may have different chemical and physical properties.
Scientific Research Applications
N-benzhydryl-2-chloro-N-methylacetamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzhydryl-2-chloro-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the benzhydryl group plays a crucial role in its activity.
Comparison with Similar Compounds
N-benzhydryl-2-chloro-N-methylacetamide can be compared with other benzhydryl compounds, such as:
Diphenhydramine: An antihistamine with a similar benzhydryl structure.
Benzhydryl chloride: A precursor in the synthesis of various benzhydryl derivatives.
N-benzhydryl-2-chloroacetamide: A closely related compound with similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
N-benzhydryl-2-chloro-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a benzhydryl group, a chloro substituent, and an acetamide functional group. Its chemical formula is C16H16ClN1O1, which contributes to its unique properties and biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an enzyme inhibitor or modulator, impacting pathways associated with disease processes.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of this compound can be analyzed through modifications of the benzhydryl and acetamide groups. Studies on related compounds indicate that variations in these groups affect binding affinity and potency against biological targets. For example, the presence of electron-withdrawing groups can enhance activity by stabilizing the transition state during enzyme catalysis.
Compound | IC50 (nM) | EC50 (μM) | Activity |
---|---|---|---|
Compound A | 60 | 0.01 | Antiviral |
Compound B | >1000 | Not active | Inactive |
Biological Activity Data
Recent investigations into related compounds have revealed their antibacterial and antiviral properties. For instance, a study on thiazole derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria . While specific data on this compound is sparse, these findings provide insight into the potential spectrum of activity for compounds with similar structures.
Case Studies
Case Study 1: Antiviral Activity
A study explored the antiviral efficacy of vinyl sulfone compounds against chikungunya virus (CHIKV). The most potent analog exhibited an EC50 value significantly lower than that of known inhibitors, indicating strong antiviral properties . This suggests that this compound may exhibit similar antiviral effects depending on its structural modifications.
Case Study 2: Antibacterial Activity
Another study focused on the antibacterial properties of related benzhydryl amines. Compounds showed varying degrees of activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 3.9 μg/mL for effective agents . This underlines the potential for this compound to possess significant antibacterial activity.
Properties
IUPAC Name |
N-benzhydryl-2-chloro-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-18(15(19)12-17)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEVQASRAQBROG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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